Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a chemical compound with a unique structure that includes a pyrazole ring substituted with a chlorobenzyl group and a trifluoromethyl group
Preparation Methods
The synthesis of Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-chlorobenzyl bromide with 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
1-(3-chlorobenzyl)-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone: This compound has a similar structure but includes a quinoxalinone ring instead of a pyrazole ring.
1-(3-chlorobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole: This compound features a benzimidazole ring and shares the chlorobenzyl and trifluoromethyl substituents.
Properties
Molecular Formula |
C13H10ClF3N2O2 |
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Molecular Weight |
318.68 g/mol |
IUPAC Name |
methyl 1-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-6-11(13(15,16)17)19(18-10)7-8-3-2-4-9(14)5-8/h2-6H,7H2,1H3 |
InChI Key |
ZPJXAJOQZBMVKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C(F)(F)F)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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